Leptomycin A
Overview
Description
Leptomycin A is a secondary metabolite produced by the bacterium Streptomyces spp. It was discovered alongside Leptomycin B and is known for its antifungal properties. This compound is a polyketide, a class of secondary metabolites that are biosynthesized by the polymerization of acetyl and propionyl subunits. This compound has garnered significant attention due to its ability to inhibit nuclear export, making it a valuable tool in biological research .
Mechanism of Action
Target of Action
Leptomycin A primarily targets CRM1 (Chromosomal Region Maintenance 1) , also known as XPO1 (Exportin 1) . XPO1 is a major transport receptor responsible for exporting proteins and multiple RNA species .
Mode of Action
This compound works by blocking the interaction between CRM1 and nuclear export signals, thereby preventing the nuclear export of a broad range of proteins . It binds to the nuclear export signal (NES) on its target proteins and to RAN in its active GTP-bound form (RAN-GTP). The complex is subsequently docked to NPC and passes through the nuclear membrane into the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nuclear-cytoplasmic transport pathway . By inhibiting XPO1, this compound disrupts the normal functioning of this pathway, leading to the accumulation of proteins in the nucleus that would otherwise be exported to the cytoplasm .
Result of Action
The inhibition of nuclear export by this compound leads to the accumulation of proteins in the nucleus. This can result in various cellular effects, including G1 cell cycle arrest . It also has the potential to suppress HIV-1 replication .
Biochemical Analysis
Biochemical Properties
Leptomycin A interacts with CRM1, blocking its function and preventing the nuclear export of multiple proteins . This interaction is crucial in biochemical reactions, as it influences the distribution of proteins within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to cause G1 cell cycle arrest in mammalian cells . Moreover, it inhibits the viability of certain cancer cell lines in a dose- and time-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting CRM1 . This results in the accumulation of CRM1 cargo proteins in the nucleus , altering gene expression and influencing cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of cancer cells in a time-dependent manner
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds like KPT-330, an orally bioavailable selective inhibitor of nuclear export (SINE), have shown significant anti-tumor activity in animal models
Metabolic Pathways
This compound is involved in the CRM1-mediated nuclear export pathway . It interacts with CRM1, affecting the nuclear-cytoplasmic trafficking of various proteins
Transport and Distribution
This compound is transported and distributed within cells through its interaction with CRM1 . By inhibiting CRM1, it affects the localization and accumulation of various proteins within the cell .
Subcellular Localization
This compound primarily localizes in the nucleus due to its interaction with CRM1 . It causes the accumulation of CRM1 cargo proteins in the nucleus , which can affect the activity and function of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptomycin A is primarily obtained through fermentation processes involving Streptomyces spp. The production strain is cultured in a suitable medium, and the compound is extracted from the culture filtrate and mycelia. The extraction process typically involves solvent extraction followed by purification using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the nutrient composition, pH, temperature, and aeration of the culture medium. The use of genetically modified strains of Streptomyces spp. has also been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Leptomycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity .
Scientific Research Applications
Leptomycin A has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of polyketide biosynthesis.
Biology: Employed to investigate the process of nuclear export in eukaryotic cells.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the nuclear export of tumor suppressor proteins.
Industry: Utilized in the development of novel antifungal agents
Comparison with Similar Compounds
Leptomycin A is often compared with Leptomycin B, another polyketide produced by Streptomyces spp. While both compounds share similar structures and mechanisms of action, Leptomycin B is generally more potent than this compound. Other similar compounds include:
Anguinomycins: These compounds also inhibit nuclear export by targeting CRM1.
Selinexor: A synthetic inhibitor of CRM1 that has been approved for clinical use in treating certain cancers.
This compound is unique in its specific inhibition of CRM1 and its relatively lower potency compared to Leptomycin B, making it a valuable tool for studying the nuances of nuclear export inhibition .
Properties
CAS No. |
87081-36-5 |
---|---|
Molecular Formula |
C32H46O6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |
InChI Key |
QECBVZBMGUAZDL-WRDLAOIUSA-N |
SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Isomeric SMILES |
C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Appearance |
Colourless Film |
Key on ui other cas no. |
87081-36-5 |
Synonyms |
NSC 369326 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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